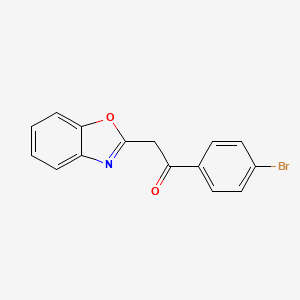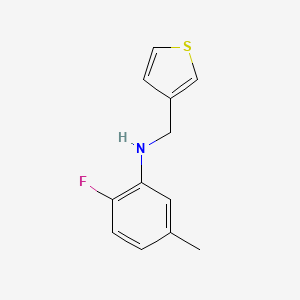
2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12FNS. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a thiophen-3-ylmethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Thiophen-3-ylmethylation: The amine is then reacted with thiophen-3-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development studies.
Materials Science: Its unique electronic properties may be useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine and thiophene moieties. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
5-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline: A positional isomer with the fluorine and methyl groups swapped, leading to different steric and electronic effects.
Uniqueness
2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity.
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-2-3-11(13)12(6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
DZPUEGVAQUGBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


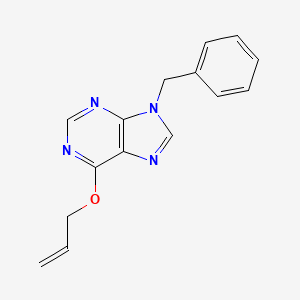
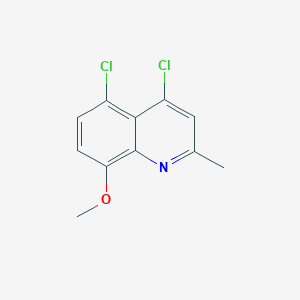
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)

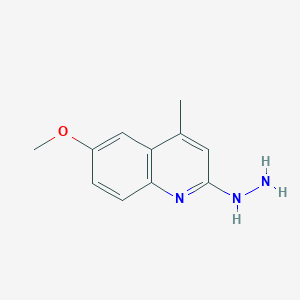
![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)
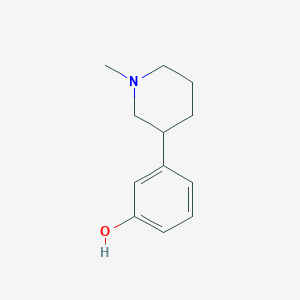
![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
